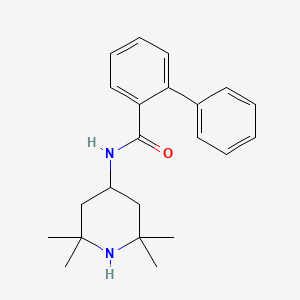
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide: is an organic compound that features a benzamide core substituted with a phenyl group and a 2,2,6,6-tetramethylpiperidin-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:
Formation of 2,2,6,6-tetramethylpiperidine: This can be achieved through the conjugate addition of ammonia to phorone, followed by reduction using the Wolff-Kishner reaction.
Acylation Reaction: The 2,2,6,6-tetramethylpiperidine is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The phenyl and piperidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon or bases like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Amines derived from the reduction of the benzamide carbonyl group.
Substitution: Various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
Wirkmechanismus
The mechanism by which 2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide exerts its effects involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine ring and benzamide core allow it to fit into specific binding sites on proteins and enzymes, modulating their activity . This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-tetramethylpiperidine: A structurally related compound used in similar applications.
N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: Another related compound with applications in polymer chemistry.
4-acetylamino-2,2,6,6-tetramethylpiperidine: Used in various chemical reactions and studies.
Uniqueness: 2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the combination of the benzamide core and the 2,2,6,6-tetramethylpiperidin-4-yl group, which imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Eigenschaften
IUPAC Name |
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-21(2)14-17(15-22(3,4)24-21)23-20(25)19-13-9-8-12-18(19)16-10-6-5-7-11-16/h5-13,17,24H,14-15H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNIWVZVNBPWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)
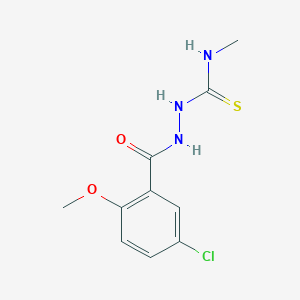
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5700893.png)


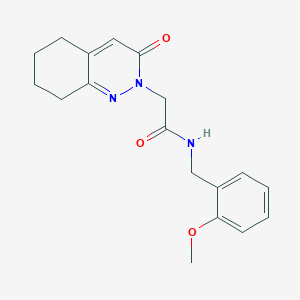
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![4-[[2-[(4-Nitrophenyl)methoxy]phenyl]methyl]morpholine](/img/structure/B5700934.png)
![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)
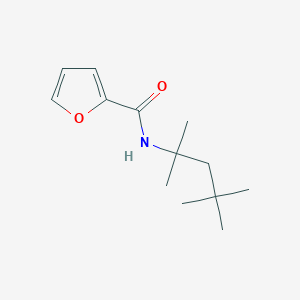
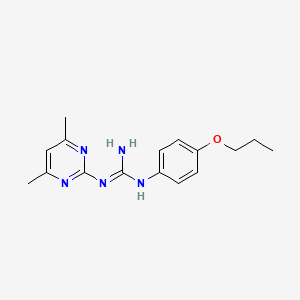
![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
